molecular formula C23H28N2O6 B4712689 2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B4712689
M. Wt: 428.5 g/mol
InChI Key: RBYCFHMDNUVRLE-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that features a combination of phenoxy, piperazine, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Phenoxy Group: This can be achieved through the reaction of 4-methylphenol with an appropriate halogenated ethanone under basic conditions.

    Piperazine Derivative Formation: The piperazine ring can be synthesized by reacting 1-benzylpiperazine with 3-methylbenzyl chloride.

    Coupling Reaction: The final step involves coupling the phenoxy ethanone with the piperazine derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The phenoxy and piperazine groups can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of various functional groups like halides, amines, or ethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use as a drug candidate due to its piperazine moiety, which is common in many pharmaceuticals.

    Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or anti-cancer agent.

    Diagnostics: Used in the development of diagnostic agents for imaging.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agrochemicals: Potential use in the development of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets:

    Receptor Binding: The piperazine moiety can bind to various receptors, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanone

Uniqueness

  • Structural Features : The specific combination of phenoxy, piperazine, and ethanone groups makes it unique.
  • Reactivity : Its reactivity profile differs due to the presence of methyl groups, influencing its chemical behavior.
  • Applications : The compound’s potential applications in various fields highlight its versatility compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.C2H2O4/c1-17-6-8-20(9-7-17)25-16-21(24)23-12-10-22(11-13-23)15-19-5-3-4-18(2)14-19;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYCFHMDNUVRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC(=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
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2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
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2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
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2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
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2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
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2-(4-Methylphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid

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